Methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate
CAS No.: 303010-19-7
Cat. No.: VC3907787
Molecular Formula: C9H15NO4
Molecular Weight: 201.22 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate - 303010-19-7](/images/structure/VC3907787.png)
Specification
CAS No. | 303010-19-7 |
---|---|
Molecular Formula | C9H15NO4 |
Molecular Weight | 201.22 g/mol |
IUPAC Name | methyl 2-[3-(methoxymethyl)-5-oxopyrrolidin-2-yl]acetate |
Standard InChI | InChI=1S/C9H15NO4/c1-13-5-6-3-8(11)10-7(6)4-9(12)14-2/h6-7H,3-5H2,1-2H3,(H,10,11) |
Standard InChI Key | YSQYWGVKZBROFD-UHFFFAOYSA-N |
SMILES | COCC1CC(=O)NC1CC(=O)OC |
Canonical SMILES | COCC1CC(=O)NC1CC(=O)OC |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound has the molecular formula C₉H₁₅NO₄ and a molecular weight of 201.22 g/mol . Its IUPAC name, methyl 2-[3-(methoxymethyl)-5-oxopyrrolidin-2-yl]acetate, reflects its functional groups: a pyrrolidinone core (5-oxopyrrolidine), a methoxymethyl side chain at position 3, and a methyl ester at position 2 . The SMILES notation COCC1CC(=O)NC1CC(=O)OC further delineates its connectivity .
Table 1: Key Identifiers and Synonyms
Structural Analysis
The 2D structure features a pyrrolidinone ring (lactam) with ketone functionality at position 5. The methoxymethyl group (-OCH₂OCH₃) at position 3 introduces steric bulk, while the methyl ester at position 2 enhances solubility in organic solvents . Computational models suggest that the methoxymethyl group adopts a gauche conformation relative to the lactam ring, minimizing steric clash .
Synthesis and Reaction Pathways
Synthetic Strategies
While no direct synthesis protocol for this compound is published, analogous pyrrolidinones are synthesized via condensation reactions involving oxoacetates and amines. For example, ethyl 4-aryl-2,5-dihydro-1H-pyrrole-3-carboxylates are prepared by refluxing sodium diethyl oxalacetate with aldehydes and methylamine in ethanol . Adapting this method, methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate could be synthesized via:
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Aldol Condensation: Reacting methyl oxalacetate with a methoxymethyl-substituted aldehyde.
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Cyclization: Intramolecular lactam formation under acidic or basic conditions .
Table 2: Hypothetical Synthesis Conditions
Step | Reagents/Conditions | Yield (Hypothetical) |
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Aldol Condensation | Methyl oxalacetate, methoxymethylacetaldehyde, EtOH, reflux | 60–70% |
Cyclization | HCl (aq), 100°C, 6 hrs | 80–85% |
Functionalization Reactions
The compound’s ester and ketone groups are amenable to further modification:
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Ester Hydrolysis: Treatment with aqueous NaOH yields the carboxylic acid derivative, enhancing polarity .
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Reductive Amination: The ketone at position 5 can react with primary amines to form imines, which are reducible to secondary amines .
Future Directions and Research Gaps
Synthetic Optimization
Current methods for analogous compounds suffer from moderate yields (60–85%) . Exploring catalysts (e.g., organocatalysts) or microwave-assisted synthesis could improve efficiency.
Biological Screening
Prioritizing assays for anti-inflammatory (TNF-α inhibition) and antimicrobial activity is warranted. Molecular docking studies could predict CRBN-binding potential, leveraging its glutarimide-like motif .
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